molecular formula C9H17NO4 B023010 N-Ethoxycarbonyl alpha-Methyl-L-valine CAS No. 952577-51-4

N-Ethoxycarbonyl alpha-Methyl-L-valine

Cat. No.: B023010
CAS No.: 952577-51-4
M. Wt: 203.24 g/mol
InChI Key: RIILJEXEFLLELQ-VIFPVBQESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethoxycarbonyl alpha-Methyl-L-valine typically involves the protection of the amino group of L-valine with an ethoxycarbonyl group. This can be achieved through the reaction of L-valine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: N-Ethoxycarbonyl alpha-Methyl-L-valine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

N-Ethoxycarbonyl alpha-Methyl-L-valine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethoxycarbonyl alpha-Methyl-L-valine involves its interaction with specific molecular targets. The ethoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: N-Ethoxycarbonyl alpha-Methyl-L-valine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to participate in various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .

Biological Activity

N-Ethoxycarbonyl alpha-Methyl-L-valine is a synthetic amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of proteomics and metabolic regulation. This article explores its biological activity, mechanisms of action, and applications in research, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H17NO4C_9H_{17}NO_4 and a molecular weight of 203.24 g/mol. The compound features an ethoxycarbonyl group attached to the nitrogen of the alpha-methyl-L-valine structure, enhancing its solubility and reactivity compared to other valine derivatives.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in metabolic processes. Notably, it has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ) , a critical regulator in adipogenesis and glucose metabolism:

  • PPARγ Activation : Research indicates that derivatives of valine can modulate PPARγ activity, influencing pathways related to obesity and metabolic disorders. Structural modifications to the valine core can significantly affect binding affinity and receptor activation profiles.
  • Protein Interactions : The compound is utilized in protein studies, particularly in protein purification and mass spectrometry, where it aids in enhancing the signal of specific molecules during nuclear magnetic resonance (NMR) analysis.

Applications in Research

This compound serves various roles in scientific research:

  • Proteomics : It is used for specific methyl labeling of large proteins, facilitating detailed structural studies.
  • Metabolic Studies : Its role as a PPARγ agonist makes it a candidate for investigating metabolic pathways and potential therapeutic applications for conditions such as diabetes and obesity.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
N-(Methoxycarbonyl)-D-valine methyl esterD-Valine core with methoxycarbonyl groupDifferent stereochemistry affects biological activity
Cbz-N-methyl-L-valineBenzyloxycarbonyl protecting groupPrimarily used as a protecting group in peptide synthesis
N-Phthaloyl amino acidsPhthaloyl protecting groupOffers stability against racemization during synthesis
This compound Ethoxycarbonyl modificationEnhanced solubility and reactivity; unique binding characteristics

Case Studies

  • PPARγ Activation Studies : Research conducted on various amino acid derivatives demonstrated that modifications to the valine structure can lead to significant differences in PPARγ activation. In vitro assays showed that this compound exhibited higher binding affinity compared to its unmodified counterparts, suggesting potential therapeutic implications for metabolic disorders.
  • Protein Interaction Analysis : In proteomics research, this compound was utilized to investigate protein-protein interactions through mass spectrometry. Results indicated that the ethoxycarbonyl group significantly improved detection sensitivity, allowing for more comprehensive analysis of complex protein mixtures.

Properties

IUPAC Name

(2S)-2-(ethoxycarbonylamino)-2,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-5-14-8(13)10-9(4,6(2)3)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIILJEXEFLLELQ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C)(C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N[C@@](C)(C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635061
Record name N-(Ethoxycarbonyl)-3-methyl-L-isovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952577-51-4
Record name N-(Ethoxycarbonyl)-3-methyl-L-isovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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